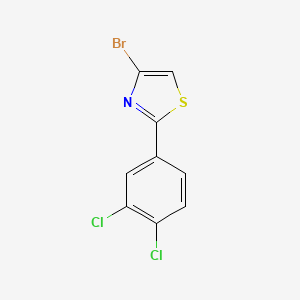
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea is a synthetic organic compound that features both bromine and chlorine substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea typically involves multiple steps:
Formation of 4-Bromobenzenecarbothioyl chloride: This can be achieved by reacting 4-bromobenzenecarboxylic acid with thionyl chloride under reflux conditions.
Formation of 4-Chlorophenylsulfonyl isocyanate: This intermediate can be synthesized by reacting 4-chlorophenylsulfonyl chloride with sodium azide.
Coupling Reaction: The final step involves the reaction of 4-bromobenzenecarbothioyl chloride with 4-chlorophenylsulfonyl isocyanate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or thiols.
Hydrolysis Products: Hydrolysis typically results in the formation of the corresponding amines and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromobenzenecarbothioyl)-3-(4-fluorophenyl)sulfonylurea
- 1-(4-Chlorobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea
- 1-(4-Bromobenzenecarbothioyl)-3-(4-methylphenyl)sulfonylurea
Uniqueness
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these substituents may result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
61720-81-8 |
|---|---|
Fórmula molecular |
C14H10BrClN2O3S2 |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
1-(4-bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C14H10BrClN2O3S2/c15-10-3-1-9(2-4-10)13(22)17-14(19)18-23(20,21)12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,22) |
Clave InChI |
MMBBBDYTDADHJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


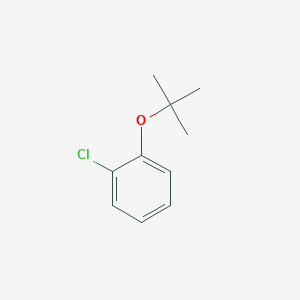



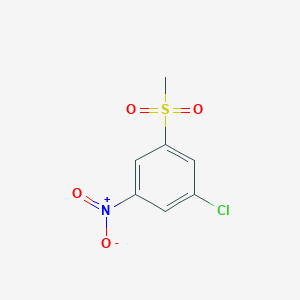
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
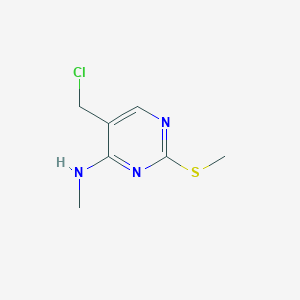
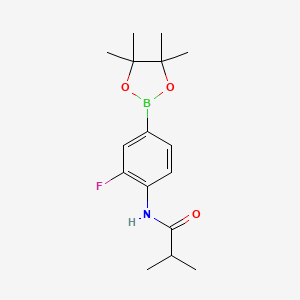

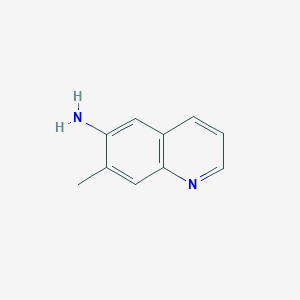
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
